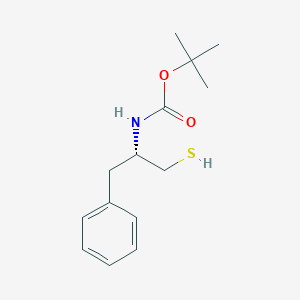

(S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate

Übersicht

Beschreibung

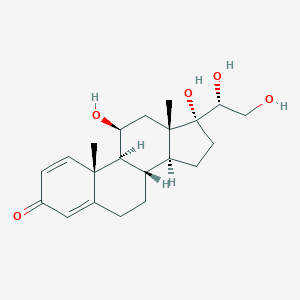

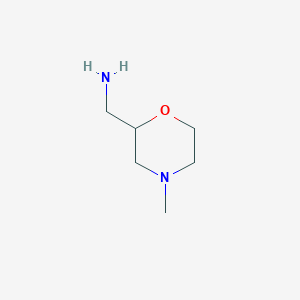

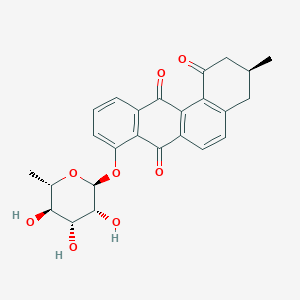

(S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active compounds. The importance of such intermediates lies in their ability to be transformed into different enantiomerically pure substances, which are crucial in the pharmaceutical industry for the creation of drugs with specific desired activities and reduced side effects.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored through various methods. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and providing a pathway to optically pure enantiomers . Another study demonstrated the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which is an intermediate of the natural product jaspine B, through a multi-step process including esterification and protection reactions . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was reported, highlighting an efficient chiral inversion step mediated by thionyl chloride .

Molecular Structure Analysis

The molecular structure of (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is not directly discussed in the provided papers. However, the structure of similar compounds, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, involves a tert-butyl group attached to a carbamate moiety, which is linked to a phenyl or substituted phenyl group . The presence of chiral centers in these molecules is critical for their biological activity and is a focal point in the synthesis of enantiomerically pure compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tert-butyl carbamate derivatives often include protection and deprotection steps, esterification, and chiral resolution or inversion. For example, the dirhodium(II)-catalyzed C-H amination reaction was used to prepare optically active monoprotected 2-amino-2-methyl-1,3-propanediols from a related carbamate . Enantioselective aldol reactions were employed to set stereogenic centers in the synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are precursors to protease inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate are not explicitly detailed in the provided papers. However, the properties of carbamate derivatives generally include their solubility in organic solvents, stability under various reaction conditions, and reactivity towards specific reagents. For example, the stability of carbamate herbicides and their derivatization for gas chromatography analysis was investigated, indicating the importance of understanding the physical and chemical properties for analytical purposes .

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

Biodegradation and Environmental Fate of Carbamates : Research on carbamates, a class of compounds to which (S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate may belong, highlights their environmental occurrence, human exposure, and toxicity, emphasizing the need for further studies on novel carbamates with low toxicity and environmental impact (Liu & Mabury, 2020). Additionally, comprehensive reviews on the degradation of carbamate pesticides in the environment shed light on their persistence and impact, suggesting improvements in analytical methodologies for better regulatory decisions (Smith & Bucher, 2012).

Degradation of Tert-Butyl Compounds : The degradation of tert-butyl compounds, such as methyl tert-butyl ether (MTBE), has been extensively studied, revealing methods like cold plasma reactors for decomposing these compounds and reducing environmental contamination (Hsieh et al., 2011). This suggests potential pathways for the environmental processing or degradation of related tert-butyl compounds, including (S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate.

Synthetic Applications and Environmental Considerations

Synthetic Applications : The controlled polymerization of renewable vinyl monomers into bio-based polymers, including those derived from tert-butyl and phenylpropanoid structures, highlights the synthetic versatility and potential environmental benefits of such compounds (Satoh, 2015).

Environmental Considerations and Remediation : Reviews on the environmental behavior and fate of MTBE, a tert-butyl compound, offer insights into the solubility, biodegradation, and potential for groundwater contamination, informing the environmental management of similar compounds (Squillace et al., 1997). Furthermore, advancements in biodegradation research, including the aerobic and anaerobic biodegradation of ether compounds, could provide a basis for understanding the environmental processing of (S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate (Fiorenza & Rifai, 2003).

Eigenschaften

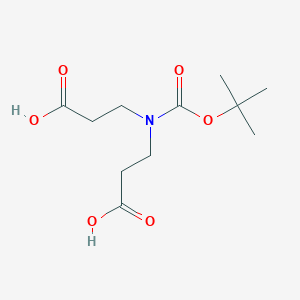

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931100 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate | |

CAS RN |

141437-85-6 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)